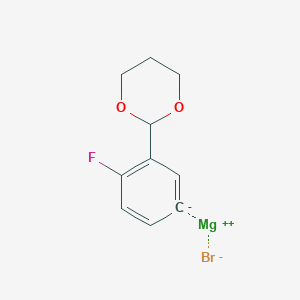

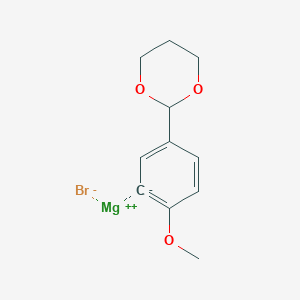

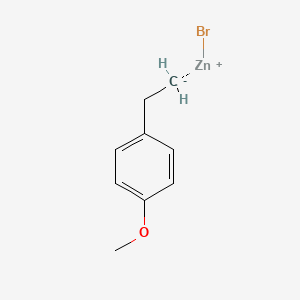

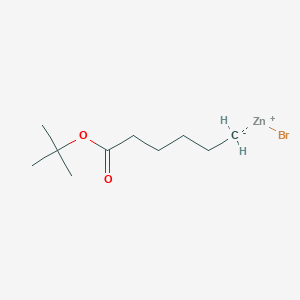

5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide, 0.25M in tetrahydrofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide, 0.25M in tetrahydrofuran” is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic chemistry for various reactions, including nucleophilic additions .

Chemical Reactions Analysis

Grignard reagents are known for their strong nucleophilic properties and can participate in a variety of reactions, including nucleophilic additions to carbonyl groups, formation of carbon-carbon bonds, and others .Applications De Recherche Scientifique

Preparation of Functionalized Alkenylmagnesium Reagents

A study by Thibonnet et al. (2002) demonstrates a general method for preparing alkenylmagnesium derivatives bearing electron-withdrawing functions. This method, utilizing a bromine-magnesium exchange reaction in tetrahydrofuran (THF) at low temperatures, facilitates the preparation of 5-magnesiated-1,3-dioxin-4-one derivatives, which bear an alkoxy substituent adjacent to the carbon-magnesium bond. This highlights the utility of similar organomagnesium reagents in synthesizing α-functionalized alkenyl compounds, a category into which 5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide may fall due to its structural characteristics (Thibonnet, Vu, Bérillon, & Knochel, 2002).

Reaction with Electrophiles

Vu et al. (2001) have shown that 5-magnesiated-1,3-dioxin-4-ones, prepared via iodine-magnesium exchange reactions, react with various electrophiles, including aldehydes and acid chlorides, in the presence of copper or palladium catalysts. This research underscores the versatility of organomagnesium reagents in coupling reactions, suggesting potential pathways for the synthesis of complex molecules from simpler organomagnesium intermediates such as 5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide (Vu, Bérillon, & Knochel, 2001).

Nucleoside Analogues Synthesis

Kordian et al. (2006) describe the synthesis of nucleoside analogues from push-pull functionalized branched-chain pyranosides using ethynylmagnesium bromide in tetrahydrofuran. This study exemplifies the role of organomagnesium reagents in synthesizing biologically relevant molecules, suggesting similar applications for 5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide in the creation of nucleoside analogues or other pharmaceutical compounds (Kordian, Feist, Kantlehner, Michalik, & Peseke, 2006).

Synthesis of Heterocyclic Compounds

Bacchi et al. (2005) report on the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes leading to the formation of various heterocyclic compounds. This research indicates the potential for 5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide to participate in complex cyclization reactions to synthesize novel heterocycles, showcasing the broad applicability of organomagnesium compounds in modern synthetic chemistry (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

magnesium;2-(4-methoxybenzene-5-id-1-yl)-1,3-dioxane;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13O3.BrH.Mg/c1-12-10-5-3-9(4-6-10)11-13-7-2-8-14-11;;/h3-5,11H,2,7-8H2,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRBOQOAMLKAGO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=[C-]C=C(C=C1)C2OCCCO2.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrMgO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201208855 |

Source

|

| Record name | Magnesium, bromo[5-(1,3-dioxan-2-yl)-2-methoxyphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187163-32-1 |

Source

|

| Record name | Magnesium, bromo[5-(1,3-dioxan-2-yl)-2-methoxyphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6333867.png)